An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-1,4-benzoquinone
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,4-benzoquinone, a quinone derivative of significant interest, plays a crucial role in various biological processes and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance, particularly its involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical and Physical Properties
2-Hydroxy-1,4-benzoquinone, with the chemical formula C₆H₄O₃, is a yellow crystalline solid.[1][2] Its fundamental properties are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione | [3] |
| CAS Number | 2474-72-8 | [3] |
| Molecular Formula | C₆H₄O₃ | [3] |
| Molecular Weight | 124.09 g/mol | [3] |
| Appearance | Yellow crystalline solid | [2] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 128-130 °C | |
| Boiling Point | 247.8 °C (predicted) | |
| pKa | 2.90 ± 0.30 (predicted) | [3] |
| Solubility | Soluble in water, ethanol, acetone, and diethyl ether. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 2-Hydroxy-1,4-benzoquinone are crucial for its study and application. The following sections provide step-by-step experimental protocols.
Synthesis of 2-Hydroxy-1,4-benzoquinone
This protocol is adapted from established methods for the synthesis of hydroxyquinones.
Materials:
-
1,4-Benzoquinone
-
Hydrogen peroxide (30% solution)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 100 mL of diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide to the solution.
-
Add 5 drops of concentrated sulfuric acid as a catalyst.
-
Continue stirring the mixture in the ice bath for 2 hours. The color of the solution will change from yellow to deep red.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of distilled water three times to remove excess hydrogen peroxide and sulfuric acid.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the diethyl ether using a rotary evaporator to obtain the crude 2-Hydroxy-1,4-benzoquinone.
Purification
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the yellow needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2-Hydroxy-1,4-benzoquinone.
Analytical Characterization
UV-Visible Spectroscopy:
-
Instrument: A standard UV-Vis spectrophotometer.
-
Solvent: Ethanol or water.
-
Procedure: Prepare a dilute solution of the compound in the chosen solvent. Record the absorption spectrum from 200 to 600 nm. 2-Hydroxy-1,4-benzoquinone typically exhibits absorption maxima around 260 nm and 370 nm.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[4]
-
Procedure: Record the IR spectrum from 4000 to 400 cm⁻¹. Key characteristic peaks include a broad O-H stretch around 3300 cm⁻¹, C=O stretching vibrations around 1650 cm⁻¹, and C=C stretching vibrations around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts will provide information about the structure of the molecule. For ¹H NMR of the parent 1,4-benzoquinone in DMSO-d6, a singlet is observed around δ 6.88 ppm.[5] For 2-hydroxy-1,4-benzoquinone, additional signals for the hydroxyl proton and the protons on the quinone ring will be observed.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an electron impact (EI) ionization source.[6][7]
-
Procedure: Introduce a small amount of the sample into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can be used to confirm its structure.
Biological Activity and Signaling Pathways
2-Hydroxy-1,4-benzoquinone and its parent compound, 1,4-benzoquinone, are known to be biologically active. A key mechanism of their activity involves the generation of reactive oxygen species (ROS), which can modulate various cellular signaling pathways.
ROS Generation and MAPK Signaling Pathway
1,4-Benzoquinone has been shown to induce the production of ROS, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[1][8] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
References
- 1. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells [inis.iaea.org]
- 2. youtube.com [youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Comparing FTIR Sample Preparation: Techniques & Outcomes [eureka.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
